molecular formula C22H21N3O3 B3316178 N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953157-66-9

N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No. B3316178
CAS RN: 953157-66-9
M. Wt: 375.4 g/mol
InChI Key: OBMDWOGFHZFEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide, also known as IND24, is a novel compound that has been synthesized and studied for its potential use in scientific research.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including the compound , have shown potential in antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

The compound’s indole nucleus is found in many important synthetic drug molecules, which have shown significant anti-inflammatory effects . This makes it a valuable candidate for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have also shown potential in anticancer activity . The specific mechanisms and targets of these compounds in cancer cells are still under investigation .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that the compound could potentially be used in the development of new treatments for HIV .

Antioxidant Activity

The compound’s indole nucleus has been associated with antioxidant activity . This could make it useful in the development of new antioxidants .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This suggests that the compound could be used in the development of new antimicrobial agents .

Antitubercular Activity

Indole derivatives have also shown potential in antitubercular activity . This suggests that the compound could potentially be used in the development of new treatments for tuberculosis .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests that the compound could potentially be used in the development of new treatments for diabetes .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-18-8-6-15(7-9-18)21-12-17(25-28-21)13-22(26)23-11-10-16-14-24-20-5-3-2-4-19(16)20/h2-9,12,14,24H,10-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMDWOGFHZFEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
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N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
Reactant of Route 3
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N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
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N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
Reactant of Route 5
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N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
Reactant of Route 6
N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

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